2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole
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Overview
Description
2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ring. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole typically involves the reaction of 2-methoxy-4-methylphenylamine with bromine and sulfur-containing reagents under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyphenylacetic acid
- 2-Bromo-4-methylphenyl isocyanate
- 2-Bromo-4-methylacetanilide
Uniqueness
2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and methyl groups makes it a versatile compound for various applications .
Properties
CAS No. |
886367-64-2 |
---|---|
Molecular Formula |
C11H10BrNOS |
Molecular Weight |
284.17 g/mol |
IUPAC Name |
2-bromo-4-(2-methoxy-4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNOS/c1-7-3-4-8(10(5-7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3 |
InChI Key |
HQHUMXBLUKXRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)Br)OC |
Origin of Product |
United States |
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